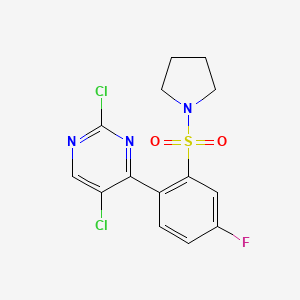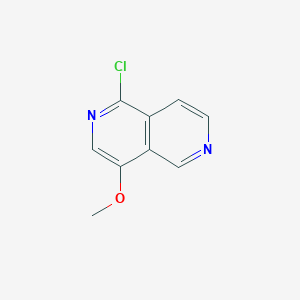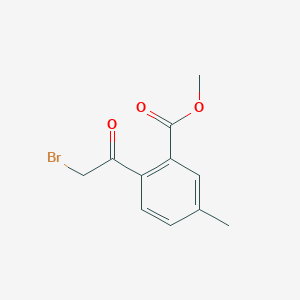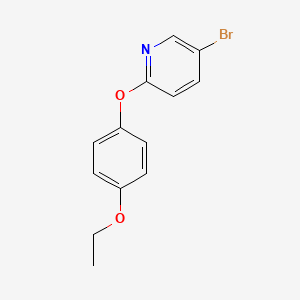
5-Bromo-1-(2-phenylmethoxyphenyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(2-phenylmethoxyphenyl)indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a phenylmethoxyphenyl group at the 1st position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The bromination is then carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-phenylmethoxyphenyl)indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The indole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted indoles, oxides, and reduced indole derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
5-Bromo-1-(2-phenylmethoxyphenyl)indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-phenylmethoxyphenyl)indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the phenylmethoxyphenyl group, making it less complex.
1-Phenylindole: Does not have the bromine atom, resulting in different reactivity.
5-Phenylindole: Similar structure but lacks the bromine atom and phenylmethoxy group.
Uniqueness
5-Bromo-1-(2-phenylmethoxyphenyl)indole is unique due to the combination of the bromine atom and the phenylmethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H16BrNO |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
5-bromo-1-(2-phenylmethoxyphenyl)indole |
InChI |
InChI=1S/C21H16BrNO/c22-18-10-11-19-17(14-18)12-13-23(19)20-8-4-5-9-21(20)24-15-16-6-2-1-3-7-16/h1-14H,15H2 |
InChI Key |
CVPDJSSSRAVPEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2N3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


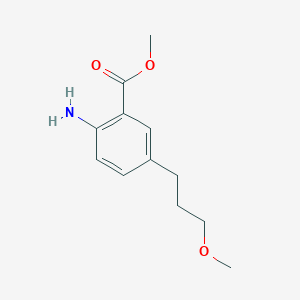
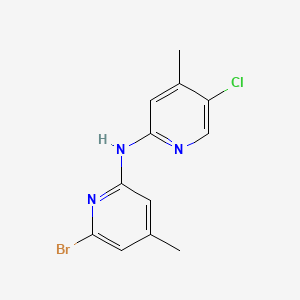
![4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)
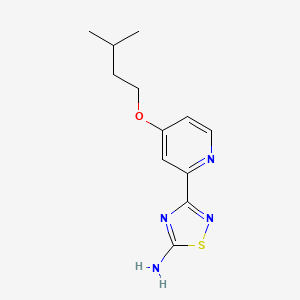
![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
![Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13883275.png)
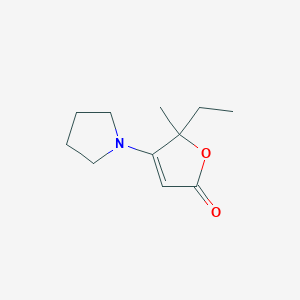
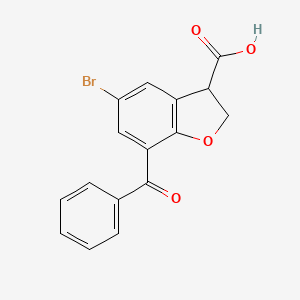
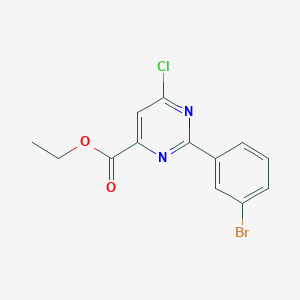
![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
